methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound often studied for its potential therapeutic applications, particularly in medicinal chemistry. Its unique structure, combining multiple ring systems with functional groups, makes it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multistep organic reactions. Key steps often include the formation of the pyrido[4,3-d]pyrimidin core, functionalization of the aromatic rings, and esterification. Common reagents used in its synthesis include aldehydes, amines, and esterifying agents under controlled conditions.
Industrial Production Methods: : In an industrial setting, scalable and efficient synthesis routes are preferred. This might involve the optimization of catalytic processes, solvent selection, and reaction conditions to maximize yield and purity. High-pressure reactors and automated synthesis machinery can be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can alter the methyl group or other susceptible sites.
Reduction: : Reduction processes can modify oxo groups.
Substitution: : Aromatic substitution can occur in the presence of suitable halides or nucleophiles.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reactions often require controlled temperatures, pH levels, and inert atmospheres.
Major Products: : Products from these reactions include modified derivatives with altered functional groups, potentially leading to compounds with different biological activities.
Scientific Research Applications
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate has several applications:
Chemistry: : Used as a model compound in studying reaction mechanisms.
Biology: : Explored for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Employed in the synthesis of more complex chemical entities for pharmaceutical applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets, often binding to specific enzymes or receptors. Its pyrimidin and benzene rings enable interactions via π-π stacking and hydrogen bonding. The pathways affected depend on the biological context, often involving inhibition or activation of key metabolic enzymes.
Comparison with Similar Compounds
Compared to other pyrido[4,3-d]pyrimidin derivatives, methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds include:
6-methyl-2-(p-tolyl)pyrido[4,3-d]pyrimidine derivatives.
Benzoyl-substituted pyrimidine derivatives.
These compounds, while structurally related, differ in their biological activity and chemical reactivity, making this compound a distinct and valuable compound in research.
Biological Activity
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on recent studies, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C25H28N4O2
- Molecular Weight : 416.5 g/mol
- CAS Number : 1286704-69-5
The compound features a tetrahydropyrido-pyrimidine structure that is known to exhibit diverse biological activities.
Research indicates that compounds with similar structures often target key proteins involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit heat shock protein 90 (Hsp90) and phosphoinositide 3-kinase alpha (PI3Kα), which are crucial for cancer cell growth and survival .
Anticancer Activity
- Cell Proliferation Inhibition : this compound has been shown to induce apoptosis in various cancer cell lines. The compound demonstrated an IC50 value of approximately 38.6 nM against Hsp90 and 48.4 nM against PI3Kα, indicating potent inhibitory effects on these targets .
- Mechanism of Induction : The compound's mechanism involves the disruption of cell cycle progression and induction of apoptotic pathways in melanoma cells. This was evidenced by reduced colony formation and migration capabilities in treated cells .
Mutagenicity and Safety Profile
While some compounds in this class have raised concerns regarding mutagenicity, specific studies on this compound have not conclusively established its mutagenic potential. Continuous monitoring and further toxicological assessments are recommended to ensure safety for therapeutic applications .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals varying degrees of biological activity:
Compound Name | IC50 (nM) | Mechanism of Action |
---|---|---|
Methyl 2-(2-(6-methyl-4-oxo... | 38.6 (Hsp90), 48.4 (PI3Kα) | Apoptosis induction |
Ethyl 6-methyl-2-oxo... | 50.0 (Hsp90) | Cell cycle arrest |
Other Pyrimidine Derivatives | Varies | Antiviral/Antifungal |
Case Studies
- In Vivo Efficacy : In xenograft models of melanoma, treatment with methyl 2-(2-(6-methyl-4-oxo... resulted in significant tumor regression compared to controls. The study highlighted the compound's ability to penetrate tumor tissues effectively and exert cytotoxic effects on cancer cells .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
methyl 2-[[2-[6-methyl-2-(4-methylphenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16-8-10-17(11-9-16)23-27-21-12-13-28(2)14-19(21)24(31)29(23)15-22(30)26-20-7-5-4-6-18(20)25(32)33-3/h4-11H,12-15H2,1-3H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKVPIXMXJDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CN(CC3)C)C(=O)N2CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.